2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide
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Overview
Description
- This compound exhibits diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects .
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide: is a heterocyclic compound with a thiazole ring and an indene moiety. Let’s break it down:
Preparation Methods
- Synthetic routes for this compound may involve cyclization reactions to form the thiazole ring, followed by functional group modifications.
- Industrial production methods could include large-scale synthesis using suitable reagents and conditions.
Chemical Reactions Analysis
Reactions: It may undergo various transformations, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired modifications. For example
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors).
Medicine: Assess its pharmacological properties (e.g., antimicrobial, anticancer).
Industry: Evaluate its use in materials science or as a starting material for drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other thiazole derivatives or indene-containing molecules.
Remember that this compound’s biological effects are multifaceted, making it an intriguing subject for research and development.
Properties
Molecular Formula |
C20H17ClN2OS |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide |
InChI |
InChI=1S/C20H17ClN2OS/c21-16-7-5-13(6-8-16)20-23-18(12-25-20)11-19(24)22-17-9-14-3-1-2-4-15(14)10-17/h1-8,12,17H,9-11H2,(H,22,24) |
InChI Key |
TZOUNKHOUGHSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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